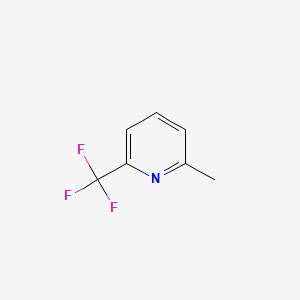

2-メチル-6-(トリフルオロメチル)ピリジン

概要

説明

2-Methyl-6-(trifluoromethyl)pyridine is a biologically active fragment formed by connecting a trifluoromethyl group and a pyridine ring . It is used in the agrochemical and pharmaceutical industries .

Synthesis Analysis

The synthesis of 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine, a versatile building block for the synthesis of CF3-containing N-heterocycles, has been described . A wide range of highly substituted trifluoromethylated pyridines were synthesized through substitution by nucleophiles or by coupling with boronic acids . Another synthesis method involves the use of 2-aminopyridines as a starting material to synthesize 2-bromopyridines and 2-Iodopyridines, which are then used to synthesize 2-(trifluoromethyl)pyridines .

Molecular Structure Analysis

The molecular structure of 2-Methyl-6-(trifluoromethyl)pyridine is characterized by the presence of a trifluoromethyl group and a pyridine ring . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to its biological activities .

Chemical Reactions Analysis

The chemical reactions involving 2-Methyl-6-(trifluoromethyl)pyridine are diverse. For example, a synthesis of 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine involves substitution by nucleophiles or by coupling with boronic acids . Another reaction involves the use of 2-aminopyridines as a starting material to synthesize 2-bromopyridines and 2-Iodopyridines, which are then used to synthesize 2-(trifluoromethyl)pyridines .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-6-(trifluoromethyl)pyridine are influenced by the presence of the trifluoromethyl group and the pyridine ring . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to its biological activities .

科学的研究の応用

ホルナー・ワズワース・エモンズ反応

2-メチル-6-(トリフルオロメチル)ピリジン: は、ホルナー・ワズワース・エモンズ (HWE) 反応 で使用されます。この反応は、ホスホネート安定化カルバニオンとアルデヒドまたはケトンからアルケンを調製する方法です。この化合物は、炭素-炭素二重結合の形成において試薬として作用し、これは様々な有機分子の合成における基本的なステップです。

キラル誘導化剤

この化合物は、キラル誘導化剤 として使用されます。それは、キラル分離を通じてアルコールやアミンのエナンチオマー過剰量を決定する上で重要な役割を果たします。この用途は、医薬品のキラリティがその有効性と安全性に影響を与える可能性がある医薬品研究において重要です。

染料と顔料の合成

中間体として、2-メチル-6-(トリフルオロメチル)ピリジンは、染料と顔料 の合成に関与しています。これらの合成された化合物は、繊維、インク、コーティングなど、さまざまな業界で使用され、材料に色と機能性を提供します。

医薬品中間体

この化合物は、医薬品の合成 における中間体として役立ちます。その誘導体は、医薬品開発および生産において不可欠な有効成分 (API) を作成するために使用されます。

農薬研究

農薬研究では、2-メチル-6-(トリフルオロメチル)ピリジンは、新しい殺虫剤や除草剤 の開発に使用されます。そのトリフルオロメチル基は、生物活性を高め、安定性を向上させる化合物を作成するために特に価値があります。

材料科学

この化合物は、材料科学 、特に特定の電子または光学特性を備えた先進材料の開発において用途が見られます。そのピリジン環は、電子機器やフォトニクスで使用される材料の構成要素となり得ます。

有機合成触媒

それは有機合成において触媒 として作用することができます。その特性は、新しい結合を形成したり、有機分子に官能基を導入したりするなど、さまざまな化学反応を促進します。

フッ素化化合物の研究

2-メチル-6-(トリフルオロメチル)ピリジン: は、フッ素化化合物 に焦点を当てた研究においても重要です。有機分子中のフッ素原子の存在は、しばしば独特の化学的および物理的特性をもたらし、それらを医薬品化学や材料科学において興味深いものにします。

作用機序

Target of Action

Trifluoromethylpyridine (tfmp) derivatives, which include 2-methyl-6-(trifluoromethyl)pyridine, are known to have various targets depending on their specific structures . For instance, some TFMP derivatives are used in the pharmaceutical industry and target enzymes like phosphatidylinositol-3-kinase (PI3K), which plays a crucial role in cell proliferation, apoptosis, motility, and cell invasion .

Mode of Action

Tfmp derivatives are generally thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The presence of fluorine and the pyridine structure in TFMP derivatives result in superior properties when compared to traditional compounds .

Pharmacokinetics

The physicochemical properties of tfmp derivatives, such as their solubility and volatility, can impact their bioavailability .

Result of Action

Tfmp derivatives are known to exhibit various biological activities, including pest control properties in the agrochemical industry . The unique physicochemical properties of the fluorine atom and the pyridine moiety in TFMP derivatives contribute to these activities .

Action Environment

The action, efficacy, and stability of 2-Methyl-6-(trifluoromethyl)pyridine can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution in the environment . Moreover, TFMP derivatives are used in the protection of crops from pests, indicating that their action can be influenced by factors such as the presence of pests and the conditions of the crops .

Safety and Hazards

2-Methyl-6-(trifluoromethyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

将来の方向性

生化学分析

Biochemical Properties

2-Methyl-6-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of the trifluoromethyl group enhances its reactivity and binding affinity. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, influencing the overall metabolic pathways .

Cellular Effects

The effects of 2-Methyl-6-(trifluoromethyl)pyridine on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of various signaling molecules, leading to alterations in cellular functions. For instance, it can affect the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, 2-Methyl-6-(trifluoromethyl)pyridine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of target genes, thereby modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-6-(trifluoromethyl)pyridine have been studied over time to understand its stability, degradation, and long-term impact on cellular functions. This compound has shown stability under various conditions, but its degradation products can also exhibit biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 2-Methyl-6-(trifluoromethyl)pyridine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular functions. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in experimental studies .

Metabolic Pathways

2-Methyl-6-(trifluoromethyl)pyridine is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to its excretion. The interaction with cofactors such as NADPH is essential for the catalytic activity of these enzymes. The metabolic flux and levels of metabolites can be significantly influenced by the presence of this compound .

Transport and Distribution

The transport and distribution of 2-Methyl-6-(trifluoromethyl)pyridine within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s lipophilic nature allows it to easily cross cell membranes, influencing its distribution within the body .

Subcellular Localization

The subcellular localization of 2-Methyl-6-(trifluoromethyl)pyridine is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the mitochondria, for instance, can impact mitochondrial function and energy metabolism. Understanding these localization patterns is essential for elucidating the compound’s biochemical effects .

特性

IUPAC Name |

2-methyl-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c1-5-3-2-4-6(11-5)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGYDHHZGXOFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563697 | |

| Record name | 2-Methyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1620-72-0 | |

| Record name | 2-Methyl-6-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

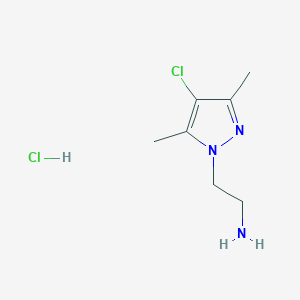

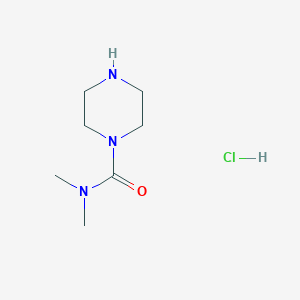

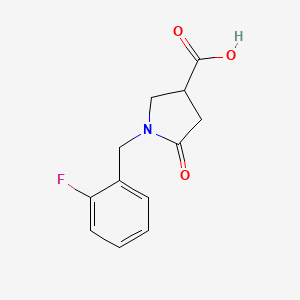

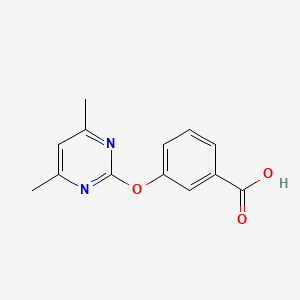

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Methylphenyl)sulfonyl]indolin-6-amine](/img/structure/B1317406.png)

![Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1317426.png)